Brilliant Paper Scarlet G

Description

Properties

CAS No. |

739301-94-1 |

|---|---|

Molecular Formula |

C38H28N6O12S3 |

Molecular Weight |

856.9 g/mol |

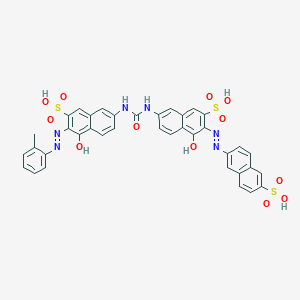

IUPAC Name |

4-hydroxy-7-[[5-hydroxy-6-[(2-methylphenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C38H28N6O12S3/c1-20-4-2-3-5-31(20)42-44-35-33(59(54,55)56)19-24-16-26(10-13-30(24)37(35)46)40-38(47)39-25-9-12-29-23(15-25)18-32(58(51,52)53)34(36(29)45)43-41-27-8-6-22-17-28(57(48,49)50)11-7-21(22)14-27/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |

InChI Key |

MTYFLWBSAJJYJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- o-Toluidine : The aromatic amine starting material.

- Sulfuric acid (98%) : Used to form o-toluidine sulfate.

- Fuming nitric acid : Nitrating agent.

- Sodium carbonate (soda ash) : Used for neutralization.

Detailed Stepwise Preparation Process

Step 1: Formation of o-Toluidine Sulfate (First Product)

- Slowly add o-toluidine to 98% sulfuric acid under stirring.

- Maintain temperature between 25–30 °C during addition.

- Stir until o-toluidine is completely dissolved.

- Cool the mixture to 5–15 °C (preferably 10 °C) to obtain the first product, o-toluidine sulfate.

Step 2: Nitration via Microchannel Reactor

- The first product (o-toluidine sulfate) and fuming nitric acid are fed into a microchannel reactor.

- The molar ratio of o-toluidine sulfate to nitric acid is maintained between 1:0.8 and 1:1.5, preferably 1:1.1.

- Reaction temperature is controlled between 8–16 °C, ideally at 10 °C.

- Residence time in the microchannel reactor is 15–23 seconds, preferably 18 seconds.

- This step produces the nitrated second product.

Advantages of Microchannel Reactor:

- High heat and mass transfer efficiency.

- Instantaneous and uniform mixing.

- Enhanced safety due to low reactant hold-up.

- Reduced formation of polynitro by-products.

- Short reaction time and improved yield.

Step 3: Neutralization and Isolation

- The nitrated product is filtered to obtain a filter cake.

- The filter cake is pulped, heated, and maintained at 70–75 °C (preferably 72 °C) to dissolve completely.

- The solution is neutralized with an aqueous sodium carbonate solution (40–65 g sodium carbonate per 200 ml water, preferably 50 g/200 ml).

- The neutralized product is filtered, washed with water at 25–35 °C (preferably 28 °C), and dried to yield this compound.

Process Parameters Summary Table

| Step | Operation | Conditions/Parameters | Notes/Outcomes |

|---|---|---|---|

| 1 | Formation of o-toluidine sulfate | o-Toluidine (90–120 g) in 300 ml 98% H2SO4 | Temp: 25–30 °C during addition, then cooled to 5–15 °C (opt. 10 °C) |

| 2 | Nitration in microchannel reactor | Molar ratio o-toluidine sulfate : HNO3 = 1:0.8–1.5 (opt. 1:1.1) | Temp: 8–16 °C (opt. 10 °C), residence time 15–23 s (opt. 18 s) |

| 3 | Neutralization and isolation | Sodium carbonate solution: 40–65 g/200 ml water (opt. 50 g/200 ml) | Heating at 70–75 °C (opt. 72 °C), washing water temp 25–35 °C (opt. 28 °C) |

Research Findings and Advantages

- Yield and Purity : The amino content of the final product is ≥87%, with liquid phase purity ≥99.80%. The melting point is consistent at ~104 °C.

- Safety : The microchannel reactor technology significantly reduces the risk of thermal runaway and explosion by efficient heat dissipation and minimal reactant hold-up.

- Quality : The process avoids formation of polynitro compounds and other by-products, ensuring high product quality.

- Efficiency : The nitration reaction time is drastically reduced from hours in traditional batch reactors to seconds in the microchannel reactor.

- Environmental Impact : The process minimizes hazardous waste and improves operational safety.

Comparative Notes on Traditional vs. Microchannel Methods

| Aspect | Traditional Batch Reactor | Microchannel Reactor Method |

|---|---|---|

| Reaction Time | Several hours | 15–23 seconds |

| Temperature Control | Difficult, requires low temp (−5 to −2 °C) | Precise control at 8–16 °C |

| Heat Transfer Efficiency | Low | Very high due to large surface area |

| Safety | High risk of thermal runaway and explosion | Low risk due to small volume and efficient heat removal |

| Product Quality | Risk of polynitro by-products | High purity, minimal by-products |

| Equipment Cost | Lower initial cost but higher operational risk | Higher initial cost but safer and more efficient |

Chemical Reactions Analysis

Types of Reactions: Direct Red 73 free acid undergoes various chemical reactions, including:

Oxidation: The azo groups can be oxidized to form different products.

Reduction: The azo bonds can be reduced to form aromatic amines.

Substitution: The sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) and UV light are commonly used for oxidation reactions.

Reduction: Sodium dithionite (Na₂S₂O₄) is often used for reduction reactions.

Substitution: Sulfonic acid groups can be substituted using various nucleophiles under acidic or basic conditions

Major Products:

Oxidation Products: Anilines, phenols, and oxalic acid.

Reduction Products: Aromatic amines.

Substitution Products: Various substituted aromatic compounds

Scientific Research Applications

Food Industry

Brilliant Scarlet 4R is widely used as a food coloring agent. It can be found in products such as candies, beverages, and processed foods. The dye enhances the visual appeal of food items, contributing to consumer attraction.

- Usage Regulations : In various countries, the maximum allowable concentration for food applications is typically around 0.1 g/kg for most products and lower limits for specific items like beverages (0.025 g/kg) .

Textile Industry

In textiles, Brilliant Scarlet 4R is utilized for dyeing wool, silk, nylon, and other synthetic fibers. It provides a vibrant color but has limitations regarding colorfastness.

- Dyeing Characteristics : While it yields bright colors, the dye may exhibit poor fastness properties, making it less desirable for high-quality textile applications .

Pharmaceutical Applications

Brilliant Scarlet 4R is used in the pharmaceutical industry as a coloring agent in medications and supplements. Its vibrant hue helps in product identification and branding.

- Safety Profile : Regulatory bodies have assessed its safety for use in pharmaceuticals, ensuring that it meets health standards .

Cosmetic Industry

The dye is also employed in cosmetics for coloring products such as lipsticks, creams, and shampoos. It provides an attractive appearance while adhering to cosmetic regulations.

- Regulatory Compliance : The use of Brilliant Scarlet 4R in cosmetics is governed by strict regulations to ensure consumer safety .

Case Study 1: Food Coloring Application

A study conducted on the effects of artificial food colors demonstrated that Brilliant Scarlet 4R can influence consumer perception of flavor and quality. The research highlighted how vibrant colors can enhance the appeal of food products, leading to increased sales .

Case Study 2: Textile Dyeing Performance

An analysis of textile dyeing using Brilliant Scarlet 4R revealed that while it provides excellent initial color vibrancy, its fastness properties were subpar compared to other dyes. This study emphasized the need for improved formulations or alternative dyes for high-end textiles .

Mechanism of Action

The mechanism of action of Direct Red 73 free acid involves its interaction with various molecular targets:

Binding to Fabrics: The dye binds to fabrics through ionic and hydrogen bonding interactions.

Degradation: The dye undergoes degradation through oxidative and reductive pathways, leading to the formation of intermediate products such as anilines and phenols

Comparison with Similar Compounds

Key Findings:

Functional Group Similarities : BPSG and BS3r share sulfonate groups, enhancing solubility and adsorption onto polar surfaces like corn silk . IMMEDIAL BRILLIANT GREEN GB, while structurally distinct, demonstrates versatility in staining applications due to its purity and stability .

Adsorption Mechanisms: BS3r’s adsorption onto corn silk follows Langmuir isotherm models, indicating monolayer formation, with a maximum capacity of ~45 mg/g at 298 K . This suggests BPSG may exhibit similar behavior due to analogous functional groups.

Pharmacological Divergence : Benzyl-Brilliant Blue G diverges significantly, with a benzyl-modified structure enabling retinal binding and low cytotoxicity, unlike industrial dyes .

Environmental and Industrial Performance

- Efficiency in Wastewater Treatment : BS3r achieves 85–90% removal using corn silk, a cost-effective biosorbent, whereas synthetic adsorbents (e.g., activated carbon) for BPSG may offer higher capacity but at greater cost .

- Degradation Pathways: Azo dyes like BPSG and BS3r are resistant to biodegradation but susceptible to advanced oxidation processes (e.g., UV/O₃).

- Toxicity Profile : While BS3r’s ecological impact is mitigated by adsorption, IMMEDIAL BRILLIANT GREEN GB emphasizes safety and environmental compliance in cosmetics, a consideration likely applicable to BPSG .

Q & A

Q. Example Table: Experimental Group Design

| Group | Treatment | Measurement Metric |

|---|---|---|

| Control | No UV exposure | Absorbance at 500 nm |

| Experimental 1 | UV exposure (30 min) | Degradation product yield |

| Experimental 2 | UV exposure + pH 9 buffer | Photostability half-life |

| Adapted from |

How can researchers resolve contradictions between spectroscopic and chromatographic data for BPSG?

Level: Advanced

Methodological Answer:

- Triangulation : Cross-validate results using multiple techniques (e.g., UV-Vis, FTIR, and mass spectrometry) .

- Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or systematic errors .

- Theoretical realignment : Re-examine assumptions (e.g., solvent interference in HPLC) and adjust hypotheses .

What methodological frameworks support integrating survey data with experimental findings for BPSG applications?

Level: Advanced

Methodological Answer:

- Linked data protocols : Secure informed consent for combining lab data with user surveys (e.g., environmental impact assessments) .

- Multidimensional analysis : Use mixed-effects models to account for both controlled variables (e.g., concentration) and survey responses (e.g., user safety perceptions) .

How to ensure methodological rigor in longitudinal studies of BPSG’s environmental persistence?

Level: Advanced

Methodological Answer:

- Randomization : Assign samples to different environmental conditions (e.g., sunlight, humidity) to minimize bias .

- Blinding : Use third-party analysts to interpret XRD or NMR data without knowledge of treatment groups .

- Replication : Repeat experiments across multiple batches to confirm reproducibility .

What standards govern the presentation of BPSG research data in academic journals?

Level: Basic

Methodological Answer:

- Figures/Tables : Number sequentially, use descriptive titles, and ensure clarity without referencing the main text (e.g., "Figure 3: FTIR spectra of BPSG after thermal treatment") .

- Abstracts : Include quantitative metrics (e.g., "95% degradation efficiency") and keywords (e.g., "azo dyes," "photocatalysis") for search engine visibility .

How can factorial designs optimize BPSG synthesis protocols?

Level: Advanced

Methodological Answer:

- Variable screening : Use a 2^k factorial design to test critical factors (e.g., reactant ratio, catalyst type) .

- Interaction analysis : Apply ANOVA to identify significant interactions (e.g., temperature × reaction time affecting yield) .

- Response surface methodology (RSM) : Refine optimal conditions after initial screening .

What strategies validate theoretical models predicting BPSG’s reactivity in novel solvents?

Level: Advanced

Methodological Answer:

- Computational docking : Compare DFT-predicted reaction pathways with empirical kinetic data .

- Sensitivity analysis : Test model robustness by varying input parameters (e.g., solvent polarity index) .

How to address ethical challenges in cross-disciplinary BPSG research involving human subjects?

Level: Advanced

Methodological Answer:

- Ethical committees : Obtain approval for studies involving human participants (e.g., toxicity surveys) .

- Anonymization : Remove identifiers from datasets before publication .

- Transparency : Disclose conflicts of interest (e.g., industry partnerships) in the methodology section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.